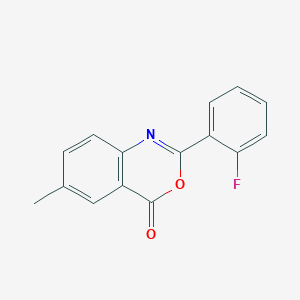

2-(2-fluorophenyl)-6-methyl-4H-3,1-benzoxazin-4-one

Description

2-(2-Fluorophenyl)-6-methyl-4H-3,1-benzoxazin-4-one is a benzoxazinone derivative characterized by a fused benzoxazinone core substituted with a 2-fluorophenyl group at position 2 and a methyl group at position 4. Benzoxazinones are heterocyclic compounds with diverse pharmacological and industrial applications, including antimicrobial, anticancer, and flame-retardant properties .

Properties

IUPAC Name |

2-(2-fluorophenyl)-6-methyl-3,1-benzoxazin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10FNO2/c1-9-6-7-13-11(8-9)15(18)19-14(17-13)10-4-2-3-5-12(10)16/h2-8H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRCXZUUJIIYGRU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(OC2=O)C3=CC=CC=C3F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201225003 | |

| Record name | 2-(2-Fluorophenyl)-6-methyl-4H-3,1-benzoxazin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201225003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

301193-57-7 | |

| Record name | 2-(2-Fluorophenyl)-6-methyl-4H-3,1-benzoxazin-4-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=301193-57-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(2-Fluorophenyl)-6-methyl-4H-3,1-benzoxazin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201225003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-fluorophenyl)-6-methyl-4H-3,1-benzoxazin-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-fluoroaniline with methyl anthranilate in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the benzoxazine ring.

Industrial Production Methods

Industrial production of 2-(2-fluorophenyl)-6-methyl-4H-3,1-benzoxazin-4-one may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions is crucial to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

2-(2-fluorophenyl)-6-methyl-4H-3,1-benzoxazin-4-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can lead to the formation of hydroxy derivatives.

Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzoxazine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Hydroxy derivatives.

Substitution: Various substituted benzoxazine derivatives depending on the reagents used.

Scientific Research Applications

2-(2-fluorophenyl)-6-methyl-4H-3,1-benzoxazin-4-one has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

Industry: Utilized in the production of advanced materials, such as polymers and resins, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(2-fluorophenyl)-6-methyl-4H-3,1-benzoxazin-4-one involves its interaction with specific molecular targets. The fluorophenyl group enhances its binding affinity to certain enzymes and receptors, leading to various biological effects. The benzoxazine ring system can interact with nucleophilic sites in biological molecules, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Benzoxazinone Derivatives

The following table summarizes key structural and physicochemical differences between 2-(2-fluorophenyl)-6-methyl-4H-3,1-benzoxazin-4-one and related compounds:

<sup>a</sup> Log P values estimated via computational methods or derived from analogs. <sup>b</sup> No direct CAS found; properties inferred from structural analogs.

Key Observations:

Substituent Effects :

- Halogen Position : The 2-fluorophenyl group in the target compound likely increases electronegativity and steric effects compared to 3-bromophenyl () or 4-chlorophenyl () analogs. Fluorine’s small size and high electronegativity may enhance bioavailability and metabolic stability .

- Alkoxy vs. Aryl Groups : Cetilistat’s hexadecyloxy chain () drastically increases lipophilicity (Log P = 7.356), making it suitable for gastrointestinal targeting, whereas the target compound’s fluorophenyl group may favor central nervous system (CNS) penetration due to moderate Log P (~3.5).

Synthetic Routes: Benzoxazinones are commonly synthesized via cyclocondensation of anthranilic acid derivatives with acyl chlorides or using cyanuric chloride as a cyclization agent (). The target compound could be synthesized similarly, substituting 2-fluoroanthranilic acid as a starting material.

Pharmacological Potential: Cetilistat: A clinically approved lipase inhibitor (), its long alkoxy chain facilitates interaction with lipid substrates.

Safety and Toxicity: Aminophenyl-substituted benzoxazinones (e.g., 2-(2-aminophenyl)-4H-3,1-benzoxazin-4-one, CAS 7265-24-9) require careful handling due to reactive amino groups (). The fluorine substituent in the target compound may reduce toxicity compared to bromine or chlorine analogs.

Biological Activity

2-(2-fluorophenyl)-6-methyl-4H-3,1-benzoxazin-4-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique benzoxazine ring system, which contributes to its reactivity and interaction with biological targets. The presence of the fluorophenyl group enhances its binding affinity, making it a candidate for various pharmacological applications.

- Molecular Formula : C15H10FNO2

- Molecular Weight : 255.24 g/mol

- CAS Number : 301193-57-7

The biological activity of 2-(2-fluorophenyl)-6-methyl-4H-3,1-benzoxazin-4-one can be attributed to its interaction with specific molecular targets. The fluorine atom in the fluorophenyl group increases the compound's stability and reactivity. The benzoxazine core can interact with nucleophilic sites in biological molecules, potentially inhibiting or modulating their activity. This mechanism underlies its applications in antimicrobial and anticancer research.

Antimicrobial Activity

Research indicates that 2-(2-fluorophenyl)-6-methyl-4H-3,1-benzoxazin-4-one exhibits significant antimicrobial properties. Studies have shown that it can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for some common bacterial strains are summarized below:

| Bacterial Strain | MIC (µM) |

|---|---|

| Bacillus subtilis | 4.69 - 22.9 |

| Staphylococcus aureus | 5.64 - 77.38 |

| Enterococcus faecalis | 8.33 - 23.15 |

| Escherichia coli | 2.33 - 156.47 |

| Pseudomonas aeruginosa | 13.40 - 137.43 |

| Salmonella typhi | 11.29 - 77.38 |

The compound also exhibits antifungal activity against Candida albicans and Fusarium oxysporum, with MIC values ranging from 16.69 to 222.31 µM .

Anticancer Activity

In addition to its antimicrobial properties, this compound has been investigated for its anticancer potential. Preliminary studies suggest that it may induce apoptosis in cancer cell lines through various pathways, including the modulation of cell cycle progression and inhibition of key oncogenic signaling pathways.

Case Studies

- Antimicrobial Efficacy : A study conducted on a series of benzoxazine derivatives, including 2-(2-fluorophenyl)-6-methyl-4H-3,1-benzoxazin-4-one, demonstrated that the compound showed potent antibacterial activity against multiple strains of bacteria, particularly those resistant to conventional antibiotics .

- Anticancer Properties : Another investigation focused on the effects of this compound on breast cancer cell lines revealed a significant reduction in cell viability at concentrations as low as 10 µM, indicating its potential as a therapeutic agent against certain types of cancer .

Comparison with Similar Compounds

The biological activity of 2-(2-fluorophenyl)-6-methyl-4H-3,1-benzoxazin-4-one can be contrasted with similar compounds:

| Compound | Key Differences | Biological Activity |

|---|---|---|

| 2-(2-fluorophenyl)-4H-3,1-benzoxazin-4-one | Lacks the methyl group; different reactivity | Lower antimicrobial activity |

| 6-methyl-4H-3,1-benzoxazin-4-one | Lacks the fluorophenyl group; altered properties | Reduced anticancer efficacy |

| 2-(2-chlorophenyl)-6-methyl-4H-3,1-benzoxazin-4-one | Chlorine instead of fluorine; different binding affinity | Varies based on substitution pattern |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(2-fluorophenyl)-6-methyl-4H-3,1-benzoxazin-4-one, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via cyclization reactions using substituted anthranilic acid derivatives. For example, a mechanochemical approach mediated by 2,4,6-trichloro-1,3,5-triazine and triphenylphosphine enables solvent-free synthesis under ball-milling conditions, achieving yields >75% . Alternatively, Friedel-Crafts acylation with aluminum chloride as a catalyst can introduce aromatic substituents, though steric hindrance from the 2-fluorophenyl group may require optimized temperature (80–100°C) and extended reaction times (12–24 hours) .

Q. How can the structure of 2-(2-fluorophenyl)-6-methyl-4H-3,1-benzoxazin-4-one be confirmed using spectroscopic and crystallographic methods?

- Methodology :

- X-ray crystallography : Single-crystal X-ray diffraction resolves the benzoxazinone core and substituent orientations, with C–F bond lengths typically ~1.34 Å and torsion angles <10° for planar fluorophenyl groups .

- NMR : H NMR shows characteristic signals for the methyl group (δ 2.3–2.5 ppm) and aromatic protons (δ 6.8–7.6 ppm). NMR confirms fluorine substitution (δ -110 to -115 ppm) .

- HPLC-MS : High-resolution mass spectrometry (HRMS) validates molecular weight (calc. 269.08 g/mol) and fragmentation patterns .

Q. What preliminary assays are used to evaluate the bioactivity of 2-(2-fluorophenyl)-6-methyl-4H-3,1-benzoxazin-4-one?

- Methodology :

- Enzyme inhibition : Use fluorogenic substrates (e.g., elastase or lipase) in kinetic assays (IC determination) with varying inhibitor concentrations (1–100 µM) .

- Cytotoxicity : MTT assays on mammalian cell lines (e.g., HEK293) at 24–72 hours to assess viability (EC > 50 µM suggests low toxicity) .

Advanced Research Questions

Q. How do electronic and steric effects of the 2-fluorophenyl substituent influence reactivity in ring-opening or functionalization reactions?

- Methodology :

- DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. The electron-withdrawing fluorine group increases electrophilicity at C2 of the benzoxazinone ring, facilitating nucleophilic attacks (e.g., by amines or thiols) .

- Kinetic studies : Compare reaction rates with non-fluorinated analogs under identical conditions (e.g., hydrolysis in pH 7.4 buffer at 37°C) to quantify substituent effects .

Q. What strategies resolve contradictions in spectral data (e.g., NMR vs. XRD) for 2-(2-fluorophenyl)-6-methyl-4H-3,1-benzoxazin-4-one derivatives?

- Methodology :

- Dynamic NMR : Variable-temperature H NMR (25–80°C) detects conformational flexibility or rotameric equilibria that may explain discrepancies .

- Solvent-dependent studies : Polar solvents (e.g., DMSO) stabilize specific tautomers, while non-polar solvents (e.g., CDCl) favor alternative conformations .

Q. How can computational tools guide the design of 2-(2-fluorophenyl)-6-methyl-4H-3,1-benzoxazin-4-one analogs with enhanced target affinity?

- Methodology :

- Molecular docking : AutoDock 4.0 or similar software predicts binding poses to enzymes (e.g., elastase) with scoring functions (e.g., binding energy < -7 kcal/mol indicates strong affinity) .

- QSAR modeling : Correlate substituent properties (e.g., Hammett σ values for fluorine) with bioactivity to prioritize synthetic targets .

Q. What experimental designs optimize regioselectivity in modifying the benzoxazinone scaffold?

- Methodology :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.